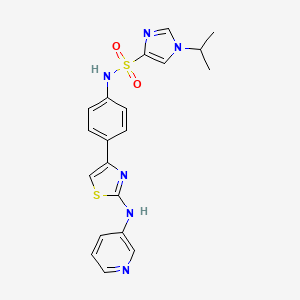

1-isopropyl-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)-1H-imidazole-4-sulfonamide

Description

This compound is a sulfonamide derivative featuring a thiazole core substituted with a pyridin-3-ylamino group and an imidazole ring bearing an isopropyl group. Its structure integrates multiple heterocyclic motifs, which are common in medicinal chemistry for targeting kinases or enzymes involved in signaling pathways. The sulfonamide group enhances solubility and bioavailability, while the thiazole-imidazole-pyridine scaffold may contribute to binding interactions with biological targets .

Properties

IUPAC Name |

1-propan-2-yl-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]imidazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N6O2S2/c1-14(2)26-11-19(22-13-26)30(27,28)25-16-7-5-15(6-8-16)18-12-29-20(24-18)23-17-4-3-9-21-10-17/h3-14,25H,1-2H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNISVOUKBINNCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(N=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N6O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Isopropyl-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)-1H-imidazole-4-sulfonamide is a compound of increasing interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound has a complex structure that combines several pharmacologically relevant moieties, including an imidazole ring, a thiazole group, and a pyridine derivative. These structural features contribute to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of thiazole and sulfonamide exhibit significant antibacterial properties. For instance, compounds similar to 1-isopropyl-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)-1H-imidazole-4-sulfonamide have demonstrated potent antibacterial effects against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Related Compounds

| Compound | Concentration (mM) | Zone of Inhibition (mm) |

|---|---|---|

| E. coli | 8 | 10.5 |

| S. aureus | 7.5 | 8 |

| B. subtilis | 7.5 | 9 |

| S. epidermidis | 7 | 6 |

This data suggests that the structural components of the compound enhance its interaction with bacterial cell membranes, leading to increased antibacterial efficacy .

Anticancer Activity

The compound's imidazole and thiazole components have been implicated in anticancer activity through various mechanisms. For example, thiazole derivatives have been shown to inhibit specific enzymes involved in tumor growth.

Case Study: Inhibition of Farnesyltransferase

A study highlighted the importance of hydrophobic substituents in imidazole derivatives for inhibiting farnesyltransferase (FT), an enzyme critical for cancer cell proliferation. The presence of an isopropyl group may enhance the compound's ability to inhibit FT, leading to reduced tumor growth .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis reveals that modifications to the thiazole and imidazole rings significantly affect biological activity. For instance:

- Hydrophobic Substituents : Enhancing hydrophobic interactions increases potency against cancer cells.

- Electron-Withdrawing Groups : These groups improve binding affinity to target proteins involved in cancer progression.

Table 2: SAR Analysis of Thiazole Derivatives

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 5.38 | Inhibition of Pin1 |

| Compound B | <1 | CDK4/CDK6 inhibition |

| Compound C | 1.98 | RNA polymerase II transcription inhibition |

These findings indicate that specific modifications can lead to enhanced anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs from the provided evidence, focusing on structural features, synthetic yields, and molecular properties.

Structural Analogues from

The compounds 4 and 5 in share a thiazole core substituted with fluorophenyl and triazole-pyrazole groups. Key differences from the target compound include:

- Substituent Variability : The target compound replaces the triazole-pyrazole moiety in 4 /5 with an imidazole-sulfonamide group.

Urea-Linked Thiazole Derivatives from

Compounds 10d , 10e , and 10f in feature a thiazole core linked to urea and piperazine-acetate groups. Key comparisons:

- Functional Groups : The target compound lacks the urea moiety and piperazine linker but includes a sulfonamide group, which may alter hydrogen-bonding capacity and target selectivity.

- The target compound’s synthesis may face challenges due to steric bulk from the isopropyl group .

Patent Compounds from

The patented chinolin-6-yl derivatives in incorporate pyridin-4-yloxy and piperidin-4-yliden groups. While structurally distinct, their use of pyridine and heterocyclic cores aligns with the target compound’s design rationale for kinase inhibition or receptor modulation.

Data Table: Comparative Analysis of Key Features

Research Findings and Implications

- Steric Effects : The isopropyl group on the target compound’s imidazole ring may reduce binding affinity compared to less bulky analogs like 10d–10f , which achieve high yields and presumably favorable steric profiles .

Q & A

Q. What synthetic strategies are recommended for preparing 1-isopropyl-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)-1H-imidazole-4-sulfonamide?

- Methodology : A multi-step synthesis is typically employed. For example:

- Thiazole Core Formation : React pyridin-3-amine with 4-bromothiazole under Pd-catalyzed coupling conditions to introduce the pyridinylamino group .

- Imidazole Sulfonamide Assembly : Use a nucleophilic substitution reaction between 1-isopropyl-1H-imidazole-4-sulfonyl chloride and the para-substituted aniline intermediate (synthesized via Suzuki coupling of 4-aminophenylboronic acid with the thiazole derivative) .

- Optimization : Solvent selection (e.g., ethanol vs. water) and catalyst choice (e.g., Raney nickel to avoid dehalogenation byproducts) significantly impact yields .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

- Methodology :

- NMR Spectroscopy : H and C NMR to verify substituent positions and purity (e.g., distinguishing imidazole sulfonamide protons at δ 7.5–8.2 ppm) .

- LC-MS : Monitor reaction progress and detect intermediates (e.g., hydrodechlorination byproducts in hydrogenation steps) .

- Elemental Analysis : Validate calculated vs. experimental C/H/N/S content (e.g., ±0.3% deviation threshold) .

Q. How should researchers design experiments to assess the compound’s solubility and stability?

- Methodology :

- Solubility Screening : Use DMSO stock solutions (10 mM) diluted in PBS or simulated biological fluids, with HPLC quantification of precipitation over 24 hours .

- Stability Profiling : Incubate at 37°C in pH 7.4 buffer, analyze degradation products via LC-MS/MS to identify hydrolytic or oxidative pathways .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to target proteins?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to simulate interactions (e.g., imidazole sulfonamide’s hydrogen bonding with kinase active sites). Compare docking poses of derivatives with substituent variations (e.g., fluorophenyl vs. bromophenyl groups) .

- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (e.g., RMSD < 2 Å for stable complexes) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodology :

- Dose-Response Reproducibility : Test IC values in triplicate across multiple cell lines (e.g., HEK293 vs. HeLa) under standardized ATP concentrations .

- Metabolite Interference Analysis : Use LC-HRMS to identify in situ degradation products (e.g., sulfonamide hydrolysis) that may skew activity readings .

Q. How can researchers optimize reaction conditions to minimize byproduct formation during scale-up?

- Methodology :

- DoE (Design of Experiments) : Vary temperature (25–80°C), solvent polarity (DMF vs. THF), and catalyst loading (5–20 mol%) to identify Pareto-optimal conditions .

- In Situ Monitoring : Employ ReactIR to track intermediate formation (e.g., Schiff base intermediates in imidazole cyclization) and adjust reaction time dynamically .

Q. What in vivo experimental designs are recommended for evaluating pharmacokinetics?

- Methodology :

- Rodent Studies : Administer 10 mg/kg IV/orally, collect plasma samples at 0.5, 2, 6, and 24 hours. Use LC-MS/MS to measure AUC, C, and half-life. Compare with analogues (e.g., trifluoromethyl-containing derivatives for enhanced metabolic stability) .

- Tissue Distribution : Sacrifice cohorts at 6 and 24 hours, homogenize organs (liver, kidney), and quantify compound levels via UPLC .

Data Analysis & Interpretation

Q. How should researchers analyze SAR (Structure-Activity Relationship) data for this compound?

- Methodology :

- QSAR Modeling : Use MOE or RDKit to correlate substituent properties (e.g., logP, polar surface area) with bioactivity. Validate models via leave-one-out cross-validation (R > 0.7) .

- Cluster Analysis : Group derivatives by scaffold similarity (e.g., imidazole vs. pyrazole cores) and compare activity heatmaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.